molecular formula C7H12OS B025647 alpha-Emtbl CAS No. 103620-92-4

alpha-Emtbl

Cat. No. B025647
M. Wt: 144.24 g/mol
InChI Key: PSYRIJIIQVMBLR-UHFFFAOYSA-N
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Description

Alpha-Emtbl, also known as alpha-ethyl-alpha-methyl-thiobutyrolactone, is a synthetic organic compound . It has the molecular formula C7H12OS .


Molecular Structure Analysis

Alpha-Emtbl has a total of 21 bonds which include 9 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 five-membered ring, and 1 thioester (aliphatic) . The InChI key for alpha-Emtbl is PSYRIJIIQVMBLR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Alpha-Emtbl has several physical and chemical properties. It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 1 rotatable bond. Its topological polar surface area is 42.37, and it has a molecular weight of 144.06. Its XLogP is 1.68, and it doesn’t break any of Lipinski’s rules .

Scientific Research Applications

Anticonvulsant Properties

α-EMTBL is identified as an experimental anticonvulsant drug. Studies have shown that it is as effective as valproate (VPA) in blocking seizures induced by various convulsants and electric shock in adult mice. Notably, α-EMTBL might be less toxic and longer-acting than VPA. A comparative study on the effects of α-EMTBL and VPA on metabolite levels in blood, liver, and brain tissues of infant mice revealed that α-EMTBL had no adverse effects on liver carbohydrate, fat, coenzyme A, carnitine, or amino acid metabolism. This suggests that α-EMTBL does not alter neurotransmitter amino acids in the brain, marking it as a potential antiepileptic drug with minimal hepatotoxicity (Thurston & Hauhart, 1996).

Modulation of GABA Currents

Another study explored the effect of α-EMTBL on gamma-aminobutyric acid (GABA) currents in cultured chick spinal cord neurons. It was found that α-EMTBL potentiates GABA responses in a dose-dependent manner. This potentiation distinguishes α-EMTBL from benzodiazepines or barbiturates, suggesting a unique mechanism of action. The study indicates that α-EMTBL increases the probability of opening GABA channels without significantly altering the channel open time or conductance, highlighting its potential as an anticonvulsant agent (Baker et al., 1988).

Effects on Calcium Channels

α-EMTBL's impact on voltage-dependent calcium channels was studied to determine its actions as an anticonvulsant. It was found that α-EMTBL affects voltage-dependent Ca++ currents in a concentration- and voltage-dependent manner. The study demonstrated that both the ring structure and the position of alkyl substitutions in α-EMTBL determine its targeting of Ca++ channel subtypes and the manner of their regulation, further illustrating its potential in anticonvulsant therapy (Gross, Covey, & Ferrendelli, 1997).

properties

IUPAC Name

3-ethyl-3-methylthiolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12OS/c1-3-7(2)4-5-9-6(7)8/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYRIJIIQVMBLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCSC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10908528
Record name 3-Ethyl-3-methylthiolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10908528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Emtbl

CAS RN

103620-92-4
Record name 3-Ethyldihydro-3-methyl-2(3H)-thiophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103620-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Ethyl-alpha-methyl-thiobutyrolactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103620924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethyl-3-methylthiolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10908528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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